Ethyl 5-((methylamino)methyl)furan-3-carboxylate

ADMET Drug-likeness Physicochemical Properties

Ethyl 5-((methylamino)methyl)furan-3-carboxylate, designated by CAS number 1211569-91-3, is a synthetic heterocyclic building block belonging to the furan-3-carboxylate class. Its molecular formula is C9H13NO3 with a molecular weight of 183.2 g/mol.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1211569-91-3
Cat. No. B1489528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-((methylamino)methyl)furan-3-carboxylate
CAS1211569-91-3
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=C1)CNC
InChIInChI=1S/C9H13NO3/c1-3-12-9(11)7-4-8(5-10-2)13-6-7/h4,6,10H,3,5H2,1-2H3
InChIKeySESBQLJBNZJBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-((methylamino)methyl)furan-3-carboxylate: Core Molecular Specifications and Procurement Baseline


Ethyl 5-((methylamino)methyl)furan-3-carboxylate, designated by CAS number 1211569-91-3, is a synthetic heterocyclic building block belonging to the furan-3-carboxylate class [1]. Its molecular formula is C9H13NO3 with a molecular weight of 183.2 g/mol . The compound features a 5-substituted furan ring with an ethyl ester at the 3-position and a methylaminomethyl moiety, a structural pattern that appears in various pharmaceutical intermediates and research compounds . Commercially, it is typically supplied at 95% purity and is marketed as a research compound with applications in chemical synthesis and drug discovery .

Critical Structural Nuances in Ethyl 5-((methylamino)methyl)furan-3-carboxylate Preventing Simple Generic Substitution


Within the furan-3-carboxylate chemical space, simple substitution with closest analogs such as methyl 2-[(methylamino)methyl]furan-3-carboxylate or ethyl 5-(aminomethyl)furan-3-carboxylate is not scientifically valid without explicit validation [1]. The specific combination of an ethyl ester at the 3-position and a methylaminomethyl group at the 5-position creates a unique steric and electronic environment that affects both synthetic reactivity and predicted physicochemical properties [2]. For instance, the ethyl ester confers greater lipophilicity and metabolic stability compared to a methyl ester, potentially altering ADMET profiles [3]. Furthermore, the N-methyl substitution on the aminomethyl group distinguishes its reactivity from primary amines and alters hydrogen-bonding capacity, which directly impacts downstream synthetic utility and biological target engagement [4].

Quantifiable Differentiation of Ethyl 5-((methylamino)methyl)furan-3-carboxylate: Comparative Data Against Structural Analogs


Enhanced Lipophilicity and Metabolic Stability: Ethyl Ester vs. Methyl Ester Furan-3-Carboxylates

The ethyl ester moiety in Ethyl 5-((methylamino)methyl)furan-3-carboxylate confers significantly greater lipophilicity and predicted metabolic stability compared to its methyl ester analog, a factor critical for drug candidate progression [1]. Computational predictions for methyl furan-3-carboxylate provide a baseline for this class inference [2].

ADMET Drug-likeness Physicochemical Properties Medicinal Chemistry

Distinct Synthetic Reactivity: The Role of N-Methyl Substitution in Cyclization Chemistry

The presence of the N-methyl group on the aminomethyl moiety in Ethyl 5-((methylamino)methyl)furan-3-carboxylate fundamentally alters its cyclization behavior compared to primary aminomethyl analogs [1]. This is supported by a 2024 study on closely related sarcosine esters, which demonstrates that N-substitution directs cyclization toward specific fused furo[2,3-c]pyridine systems rather than alternative pathways [2].

Organic Synthesis Heterocyclic Chemistry Intramolecular Cyclization Fused Ring Systems

Regioisomeric Distinction: 5-Substituted Furan-3-Carboxylate vs. Furan-2-Carboxylate Scaffolds

The specific 5-substituted furan-3-carboxylate scaffold of Ethyl 5-((methylamino)methyl)furan-3-carboxylate is a regioisomer of the more common furan-2-carboxylate series, a distinction with significant implications for biological target engagement . While direct assay data is absent for the target compound, class-level inference from furan-3-carboxylate research demonstrates that this specific regioisomer can engage distinct biological targets not addressed by the 2-substituted analogs [1].

Structural Biology Target Engagement SAR Heterocyclic Chemistry

Validated Application Scenarios for Ethyl 5-((methylamino)methyl)furan-3-carboxylate Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry for Enhanced Pharmacokinetic Properties

When developing furan-based drug candidates requiring improved membrane permeability and metabolic stability, Ethyl 5-((methylamino)methyl)furan-3-carboxylate is a preferable starting material over its methyl ester analogs. As evidenced in Section 3, the ethyl ester moiety confers an estimated 0.7 log unit increase in lipophilicity (XLogP3-AA) relative to the methyl ester [1], a critical improvement for crossing biological membranes and enhancing oral bioavailability [2].

Synthesis of Fused Furo[2,3-c]pyridine Heterocyclic Libraries

This compound is specifically suited as a precursor for the construction of 6-methyl-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine scaffolds via intramolecular ester condensation [1]. As demonstrated in the 2024 study by Stepanov et al., the N-methylaminomethyl group is essential for directing the cyclization pathway to yield this specific fused ring system, whereas primary amine analogs yield different products [1][2]. This makes it a uniquely enabling intermediate for accessing this particular heterocyclic chemical space.

Exploration of Novel Biological Targets via Furan-3-Carboxylate Scaffolds

For research programs aiming to circumvent the crowded intellectual property landscape of furan-2-carboxylates (common in antiulcer and antibiotic agents [1]), the 3-carboxylate regioisomer of this compound offers a distinct scaffold [2]. Class-level evidence suggests furan-3-carboxylate complexes can exhibit different antimicrobial and anticancer profiles [2], providing a fresh starting point for screening campaigns against novel targets where 2-substituted furans have shown limited efficacy or selectivity.

Chemical Biology Tool for Probing Hydrogen-Bonding Interactions

The specific arrangement of functional groups in Ethyl 5-((methylamino)methyl)furan-3-carboxylate (ethyl ester, N-methylamine, and furan oxygen) creates a unique hydrogen-bonding profile [1]. The N-methyl substitution reduces the number of hydrogen bond donors to one while maintaining multiple acceptor sites [1]. This distinct donor/acceptor pattern makes it a valuable probe molecule for studying structure-activity relationships where hydrogen-bonding capacity must be finely tuned, offering a different profile compared to primary amine analogs.

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